Cas no 1172797-65-7 (5-cyclopropyl-1-methyl-1H-pyrazole)

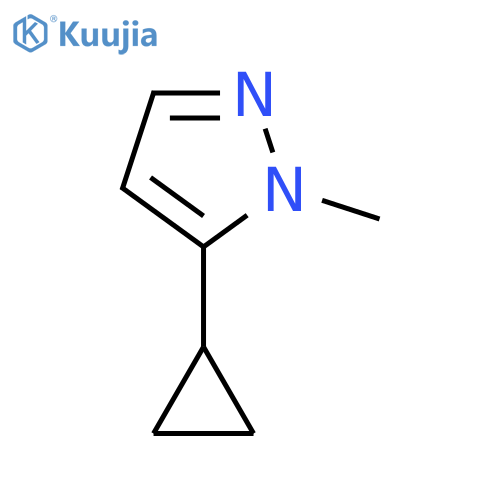

1172797-65-7 structure

商品名:5-cyclopropyl-1-methyl-1H-pyrazole

CAS番号:1172797-65-7

MF:C7H10N2

メガワット:122.167701244354

MDL:MFCD09701714

CID:2857636

PubChem ID:25247754

5-cyclopropyl-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-cyclopropyl-1-methyl-1H-pyrazole

- F84290

- AKOS005167924

- 1172797-65-7

- EN300-231547

- STK352077

- Z1198221219

- MFCD09701714

- 5-cyclopropyl-1-methylpyrazole

- 5-cyclopropyl-1-methyl-pyrazole

- SCHEMBL12802841

- XH0687

- XWB79765

- 847-761-2

-

- MDL: MFCD09701714

- インチ: InChI=1S/C7H10N2/c1-9-7(4-5-8-9)6-2-3-6/h4-6H,2-3H2,1H3

- InChIKey: STJGYRNNFVLOBF-UHFFFAOYSA-N

- ほほえんだ: CN1C(=CC=N1)C2CC2

計算された属性

- せいみつぶんしりょう: 122.084398327g/mol

- どういたいしつりょう: 122.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 17.8Ų

5-cyclopropyl-1-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB501097-1 g |

5-Cyclopropyl-1-methyl-1H-pyrazole, 95%; . |

1172797-65-7 | 95% | 1g |

€330.70 | 2023-04-18 | |

| abcr | AB501097-5 g |

5-Cyclopropyl-1-methyl-1H-pyrazole, 95%; . |

1172797-65-7 | 95% | 5g |

€993.80 | 2023-04-18 | |

| eNovation Chemicals LLC | Y1256542-1g |

5-cyclopropyl-1-methyl-pyrazole |

1172797-65-7 | 97% | 1g |

$205 | 2024-06-06 | |

| Enamine | EN300-231547-10.0g |

5-cyclopropyl-1-methyl-1H-pyrazole |

1172797-65-7 | 95% | 10.0g |

$1273.0 | 2024-06-20 | |

| abcr | AB501097-100 mg |

5-Cyclopropyl-1-methyl-1H-pyrazole |

1172797-65-7 | 100MG |

€231.60 | 2022-03-24 | ||

| abcr | AB501097-250 mg |

5-Cyclopropyl-1-methyl-1H-pyrazole, 95%; . |

1172797-65-7 | 95% | 250MG |

€163.80 | 2023-04-18 | |

| abcr | AB501097-500 mg |

5-Cyclopropyl-1-methyl-1H-pyrazole |

1172797-65-7 | 500MG |

€409.30 | 2022-03-24 | ||

| Enamine | EN300-231547-0.25g |

5-cyclopropyl-1-methyl-1H-pyrazole |

1172797-65-7 | 95% | 0.25g |

$96.0 | 2024-06-20 | |

| Enamine | EN300-231547-1g |

5-cyclopropyl-1-methyl-1H-pyrazole |

1172797-65-7 | 95% | 1g |

$544.0 | 2023-09-15 | |

| Enamine | EN300-231547-5g |

5-cyclopropyl-1-methyl-1H-pyrazole |

1172797-65-7 | 95% | 5g |

$1205.0 | 2023-09-15 |

5-cyclopropyl-1-methyl-1H-pyrazole 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1172797-65-7 (5-cyclopropyl-1-methyl-1H-pyrazole) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1172797-65-7)5-cyclopropyl-1-methyl-1H-pyrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):158.0/551.0